molecular formula C14H16ClN3O3 B2377678 2-chloro-N-[4-methyl-2,5-dioxo-4-(2-phenylethyl)imidazolidin-1-yl]acetamide CAS No. 956728-19-1

2-chloro-N-[4-methyl-2,5-dioxo-4-(2-phenylethyl)imidazolidin-1-yl]acetamide

Cat. No.: B2377678
CAS No.: 956728-19-1
M. Wt: 309.75
InChI Key: XFJUOGDKSPZMPZ-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

2-chloro-N-[4-methyl-2,5-dioxo-4-(2-phenylethyl)imidazolidin-1-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16ClN3O3/c1-14(8-7-10-5-3-2-4-6-10)12(20)18(13(21)16-14)17-11(19)9-15/h2-6H,7-9H2,1H3,(H,16,21)(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFJUOGDKSPZMPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)N(C(=O)N1)NC(=O)CCl)CCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[4-methyl-2,5-dioxo-4-(2-phenylethyl)imidazolidin-1-yl]acetamide typically involves the following steps:

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-[4-methyl-2,5-dioxo-4-(2-phenylethyl)imidazolidin-1-yl]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nucleophilic Substitution: Products depend on the nucleophile used, resulting in various substituted derivatives.

    Oxidation: Oxidized products may include carboxylic acids or ketones.

    Reduction: Reduced products may include alcohols or amines.

    Hydrolysis: Hydrolysis yields carboxylic acids and amines.

Scientific Research Applications

2-chloro-N-[4-methyl-2,5-dioxo-4-(2-phenylethyl)imidazolidin-1-yl]acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-chloro-N-[4-methyl-2,5-dioxo-4-(2-phenylethyl)imidazolidin-1-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Substituent Effects

Imidazolidinone Derivatives with Aromatic Substituents

2-Chloro-N-[4-(3-methoxyphenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetamide (CAS: sc-342302)

  • Key Difference : 3-Methoxyphenyl vs. 2-phenylethyl substituent.
  • Impact :
  • Methoxy Group : Introduces resonance effects, modulating electronic properties and reaction kinetics .
  • Reduced Lipophilicity : Compared to the phenethyl group, methoxy may lower logP.

2-Chloro-N-(4-(4-methoxyphenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl)acetamide (CAS: 957011-64-2)

  • Key Difference : 4-Methoxyphenyl substituent.
  • Impact :
Acetamide-Based Agrochemicals

Alachlor (CAS: 15972-60-8) Structure: 2-Chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide. Key Difference: Methoxymethyl and diethylphenyl groups instead of imidazolidinone. Application: Herbicide targeting weed lipid synthesis . Toxicity: Classified as a probable carcinogen (EPA), contrasting with the target compound’s genetic toxicity risks .

Pretilachlor (CAS: 51218-49-6)

  • Structure : 2-Chloro-N-(2,6-diethylphenyl)-N-(2-propoxyethyl)acetamide.
  • Key Difference : Propoxyethyl chain enhances solubility in aqueous environments .

Physicochemical and Spectroscopic Comparisons

Compound Molecular Weight (g/mol) Predicted CCS ([M+H]⁺, Ų) logP*
Target Compound 309.75 168.5 ~2.1
3-Methoxyphenyl Analog 309.75 Not reported ~1.8
Alachlor 269.77 Not reported 3.6
2-[Cyclopentyl(methyl)amino]-N-... 376.83 Not reported ~3.5

*Estimated using fragment-based methods.

Biological Activity

2-Chloro-N-[4-methyl-2,5-dioxo-4-(2-phenylethyl)imidazolidin-1-yl]acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

  • Molecular Formula : C14H16ClN3O3
  • Molecular Weight : 309.75 g/mol
  • CAS Number : 956728-19-1

The compound features a chloroacetamide structure that may contribute to its biological properties, particularly in pharmacological applications.

Antimicrobial Activity

Research indicates that compounds with similar structures to this compound exhibit notable antimicrobial properties. For instance, derivatives of acetamide have been shown to possess antibacterial activity against various strains, including resistant bacteria like MRSA and Enterococcus faecalis .

Analgesic Properties

A study focusing on related acetamide derivatives demonstrated their potential as analgesic agents through molecular docking studies on COX enzymes (COX-1 and COX-2). Compounds similar to this compound were evaluated for their analgesic activity using in vivo models. The results indicated significant analgesic responses when compared to standard drugs like diclofenac sodium .

Structure-Activity Relationship (SAR)

The structure of this compound suggests that modifications can lead to varying biological activities. Studies on similar compounds have shown that the introduction of different substituents can enhance or diminish their efficacy against specific targets such as gamma-secretase in Alzheimer's disease models .

Table of Biological Activities

Activity Related Compounds Effectiveness
AntimicrobialN-substituted carbazolyloxyacetic acidsPotent against Gram-positive bacteria
Analgesic2-chloro-N,N-diphenylacetamide derivativesSignificant compared to diclofenac
NeuroprotectiveAcetamide derivatives targeting gamma-secretaseModulation of amyloid-beta levels

Case Study 1: Antimicrobial Activity

In a study evaluating the antimicrobial effects of various acetamide derivatives, compounds structurally related to this compound showed effective inhibition against Micrococcus luteus with minimum inhibitory concentrations (MICs) in the low micromolar range .

Case Study 2: Analgesic Evaluation

Another research effort involved synthesizing new acetamide derivatives and assessing their analgesic properties through hot plate tests. The study highlighted that certain modifications led to enhanced binding affinities for COX enzymes, correlating with improved analgesic effects .

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